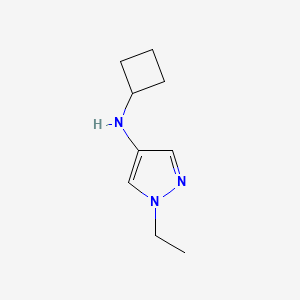![molecular formula C9H15NO B12091247 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one is a bicyclic compound with a unique structure that includes an aminomethyl group attached to a bicyclo[3.2.1]octane core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with high yields and allows for the control of stereochemistry at the bridged centers.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反応の分析
Types of Reactions
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one has several applications in scientific research:
作用機序
The mechanism of action of 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one involves its interaction with molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity .
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octan-8-one: Lacks the aminomethyl group, making it less versatile in chemical reactions.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic ring, which imparts different chemical properties and biological activities.
Bicyclo[3.3.1]nonane: Has a larger ring system, leading to different steric and electronic effects.
Uniqueness
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one is unique due to its combination of a bicyclic core and an aminomethyl group. This structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
3-(aminomethyl)bicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C9H15NO/c10-5-6-3-7-1-2-8(4-6)9(7)11/h6-8H,1-5,10H2 |
InChIキー |
SMYUJEYZSANDBB-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CC1C2=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)

![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
![(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine](/img/structure/B12091203.png)

![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)


![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)


